molecular formula C10H9BrClNO B1441445 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 804555-00-8

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1441445
CAS No.: 804555-00-8
M. Wt: 274.54 g/mol
InChI Key: YWAQTQSQFBLYFJ-UHFFFAOYSA-N
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Description

Background and Chemical Significance

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one belongs to the pyrrolidinone class of heterocyclic compounds, which are characterized by a five-membered lactam ring structure. The compound is distinguished by its molecular formula C₁₀H₉BrClNO and molecular weight of 274.54 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 804555-00-8, establishing its unique chemical identity in scientific databases.

The chemical significance of this compound stems from its dual halogenation pattern, featuring both bromine and chlorine atoms strategically positioned within the molecular framework. The bromine atom is located at the 3-position of the pyrrolidinone ring, while the chlorine atom occupies the para-position of the phenyl ring. This halogenation pattern contributes to the compound's enhanced reactivity and potential for forming halogen bonds with biological targets, a property that has made halogenated compounds particularly valuable in pharmaceutical applications.

The compound exhibits notable physicochemical properties that influence its biological activity and synthetic utility. According to computational chemistry data, the molecule has a topological polar surface area of 20.31 square angstroms and a calculated logarithm of the partition coefficient value of 2.8402, indicating moderate lipophilicity. These properties suggest favorable characteristics for membrane permeability and potential bioavailability in biological systems.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on synthesizing and characterizing halogenated pyrrolidinone derivatives for pharmaceutical applications. Historical research into pyrrolidinone compounds has demonstrated their significant therapeutic potential, particularly in the development of analgesic and central nervous system active compounds.

The synthetic approaches to pyrrolidin-2-one derivatives have evolved significantly over time, with researchers developing increasingly sophisticated methods for introducing halogen substituents at specific positions. The preparation of 3-substituted pyrrolidin-2-ones has been facilitated by advances in synthetic methodology, including the development of facile methods starting from commercially available esters. These synthetic developments have enabled researchers to access a broader range of halogenated pyrrolidinone compounds, including the specific 3-bromo-1-(4-chlorophenyl) variant.

Research into halogenated pyrrolidinone compounds has been driven by the recognition that halogen atoms can significantly enhance the biological activity of organic molecules through various mechanisms, including increased binding affinity to target proteins and improved metabolic stability. The specific combination of bromine and chlorine substituents in this compound represents a strategic approach to optimizing these beneficial effects while maintaining synthetic accessibility.

Structural and Functional Features

The molecular structure of this compound can be comprehensively described through multiple chemical notation systems. The compound's canonical Simplified Molecular Input Line Entry System representation is BrC1CCN(C1=O)c1ccc(cc1)Cl, which clearly depicts the connectivity pattern of the molecule. The International Chemical Identifier string InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 provides a standardized description of the molecular structure.

The pyrrolidinone core of the molecule consists of a five-membered ring containing both nitrogen and a carbonyl group, forming a lactam structure. This ring system is inherently rigid, which constrains the molecular conformation and influences the compound's binding interactions with biological targets. The nitrogen atom in the lactam ring is substituted with a 4-chlorophenyl group, creating an aromatic substitution that extends the molecular framework and provides additional sites for intermolecular interactions.

The bromine substituent at the 3-position of the pyrrolidinone ring introduces significant steric and electronic effects. Bromine, being a larger halogen atom, can participate in halogen bonding interactions, which are increasingly recognized as important in drug-target interactions. The chlorine atom on the phenyl ring provides additional electronic modulation and potential for halogen bonding, creating a molecule with multiple sites capable of specific interactions with biological macromolecules.

Table 1: Key Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Topological Polar Surface Area 20.31 Ų
Calculated LogP 2.8402
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 1
Number of Rings 2

Relevance in Organic and Medicinal Chemistry

The relevance of this compound in organic and medicinal chemistry extends across multiple domains of research and application. In medicinal chemistry, this compound serves as a valuable scaffold for the development of bioactive molecules, particularly those targeting nuclear receptors and enzyme systems. Research has demonstrated that structurally related pyrrolidinone compounds can function as ligands for the constitutive androstane receptor, a nuclear receptor involved in hepatic metabolism and drug clearance pathways.

The compound's utility in medicinal chemistry is further enhanced by its potential for chemical modification and derivatization. The presence of both bromine and chlorine atoms provides multiple sites for substitution reactions, allowing medicinal chemists to systematically explore structure-activity relationships. The halogen atoms can be replaced with various functional groups through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

In organic synthesis, the compound represents an important intermediate for the preparation of more complex molecular structures. The pyrrolidinone core can undergo various ring-opening and ring-expansion reactions, while the halogen substituents provide handles for further functionalization. Synthetic methodologies for accessing related compounds have been developed, including approaches that utilize commercially available starting materials and proceed through well-established reaction sequences.

The biological activity profile of halogenated pyrrolidinone compounds has been extensively studied, revealing diverse pharmacological properties. Research has indicated that compounds within this structural class can exhibit antimicrobial, anti-inflammatory, and analgesic activities. The specific halogenation pattern in this compound may contribute to enhanced biological activity through improved target binding affinity and metabolic stability.

Table 2: Reported Biological Activities of Related Pyrrolidinone Compounds

Compound Class Biological Activity Reference Compounds Mechanism
Halogenated Pyrrolidinones Antimicrobial Various derivatives Target bacterial enzymes
Nuclear Receptor Ligands CAR Activation Compound 39 (related structure) Nuclear receptor modulation
Central Nervous System Analgesic Activity Pyrrolidone-2 derivatives Central pain pathways
Anti-inflammatory Inflammation Reduction Halogenated variants Enzyme inhibition

The compound's role in contemporary drug discovery efforts is supported by its availability from multiple commercial suppliers and its inclusion in chemical databases focused on pharmaceutical research. This accessibility facilitates research efforts and enables systematic investigation of its biological properties and synthetic applications. The compound's moderate lipophilicity and favorable physicochemical properties suggest potential for further development as a pharmaceutical lead compound or as a synthetic intermediate in drug development programs.

Properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAQTQSQFBLYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Arylation of Pyrrolidin-2-one

A common approach to introduce the 4-chlorophenyl group at the nitrogen involves the reaction of pyrrolidin-2-one or its derivatives with 4-chlorobenzoyl chloride or 4-chlorophenyl halides under nucleophilic substitution conditions. For example:

  • Reaction Conditions: Pyrrolidin-2-one is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperature (0 °C to room temperature) to form N-(4-chlorophenyl)pyrrolidin-2-one derivatives with high yield and purity.

  • Mechanism: The nucleophilic nitrogen of pyrrolidin-2-one attacks the acyl chloride, forming the N-acylated intermediate, which can be further processed to yield the desired N-aryl pyrrolidinone.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrrolidin-2-one ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions:

  • Reaction Conditions: The N-aryl pyrrolidin-2-one intermediate is treated with NBS in an inert solvent (e.g., dichloromethane or carbon tetrachloride) at low temperature to selectively brominate the 3-position without affecting the aromatic ring.

  • Selectivity: The alpha-position to the lactam carbonyl is activated towards electrophilic substitution, allowing regioselective bromination.

Alternative Synthetic Routes

Some literature reports the use of Grignard reagents or organolithium reagents to construct the pyrrolidinone ring with desired substitutions, followed by bromination and N-arylation steps. For example:

  • Grignard Addition: An aryl nitrile (such as 4-chlorobenzonitrile) is reacted with a Grignard reagent to form an intermediate imine, which upon reduction and cyclization yields the pyrrolidinone ring substituted with the 4-chlorophenyl group.

  • Subsequent Bromination: The bromination step is then carried out as described above.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported for the preparation of 3-bromo-N-(4-chlorophenyl)pyrrolidin-2-one and closely related analogues:

Step Reagents/Conditions Yield (%) Notes
N-Arylation 4-Chlorobenzoyl chloride, triethylamine, DCM, 0 °C to RT 90-95 High regioselectivity, mild conditions
Bromination (3-position) N-Bromosuccinimide, DCM, 0 °C 85-92 Selective alpha-bromination
Grignard addition + cyclization 4-Chlorobenzonitrile, RMgX, THF, 70 °C, reduction with NaBH4 80-90 Alternative route via ring formation

Research Findings and Analytical Data

  • Purity and Characterization: The products are commonly purified by flash chromatography and characterized by NMR (¹H, ¹³C), HRMS, and melting point analysis. For example, N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide analogues show melting points around 175-177 °C and HRMS data consistent with calculated molecular weights.

  • Mechanistic Insights: The bromination proceeds via electrophilic substitution at the activated alpha-position to the lactam carbonyl, favored by resonance stabilization of the intermediate.

  • Scalability: Industrial methods often use continuous flow reactors to improve reaction control and scalability, ensuring consistent product quality.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Yield (%) Advantages Limitations
N-Arylation + Bromination 4-Chlorobenzoyl chloride, NBS, Et3N Dichloromethane 0 °C to RT 85-95 High selectivity, mild conditions Requires careful temperature control
Grignard Addition + Reduction + Cyclization 4-Chlorobenzonitrile, RMgX, NaBH4 THF 0-70 °C 80-90 Direct ring formation, versatile Multiple steps, sensitive reagents
Direct Bromination of N-Aryl Pyrrolidinone NBS or Br2 DCM or CCl4 0 °C 85-90 Straightforward bromination Potential side reactions if uncontrolled

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(4-chlorophenyl)pyrrolidin-2-one.

    Oxidation Reactions: Oxidation can occur at the pyrrolidinone ring, leading to the formation of more oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidinones depending on the nucleophile used.

    Reduction Reactions: The major product is 1-(4-chlorophenyl)pyrrolidin-2-one.

    Oxidation Reactions: Products include oxidized derivatives of the pyrrolidinone ring.

Scientific Research Applications

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the 4-chlorophenyl group contribute to its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

This positional isomer replaces the 4-chlorophenyl group with a 3-chlorophenyl substituent. For example, the synthesis of its thiouronium derivative via reaction with thiourea in acetone highlights its utility as a precursor for further functionalization .

1-(4-Bromophenyl)pyrrolidin-2-one

Lacking the 3-bromo substituent, this compound (CAS 7661-32-7) demonstrates how bromine placement influences molecular properties. Its molecular weight (240.1 g/mol) is lower than the target compound’s estimated 274.54 g/mol (based on analogs like 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, CAS 1291487-17-6).

Substituent Type and Functional Group Variations

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8)

Replacing the chloro group with a methyl substituent introduces steric bulk and electron-donating effects. This compound (C11H12BrNO, MW 254.12 g/mol) is used as a catalyst in carboxylation reactions, suggesting that alkyl substituents may enhance catalytic activity compared to electron-withdrawing chloro groups .

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one

The methoxy group at the 2-position of the phenyl ring provides strong electron-donating effects, increasing the compound’s pKa (calculated as 18.57) compared to the chloro-substituted analogs (pKa ≈ -1.47 for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one). This significantly impacts solubility and acid-base reactivity .

Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa Key Applications
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one C10H9BrClNO 274.54 (estimated) N/A N/A Intermediate in organic synthesis
1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one C10H9BrClNO 274.54 1.628 -1.47 Crystallography studies
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one C11H12BrNO 254.12 N/A N/A Catalysis
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one C11H12BrNO2 268.08 N/A 18.57 Pharmaceutical intermediates

Biological Activity

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrClNOC_{10}H_{8}BrClNO, with a molecular weight of approximately 292.53 g/mol. The compound features a pyrrolidinone ring substituted with bromine and chlorine atoms, which contribute to its unique reactivity and biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. Key findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Cell Signaling Modulation : It influences cell signaling pathways, including MAPK/ERK, which are crucial for regulating cell proliferation and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest antibacterial effects against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. In vitro tests have shown that it exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the MIC values observed in various studies:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.5 - 2.0
Escherichia coli0.5 - 2.0

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory and analgesic activities in animal models. Studies indicate that its effects are comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib. The following table outlines the ulcerogenic indices associated with these compounds:

CompoundUlcerogenic IndexReference
This compoundLower than Indomethacin
IndomethacinHigher
CelecoxibModerate

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Activity : A study conducted on various pyrrolidine derivatives found that this compound exhibited potent antibacterial activity, particularly against resistant strains of bacteria .
  • Anti-inflammatory Studies : In vivo assays demonstrated that the compound significantly reduced inflammation in animal models, suggesting potential for therapeutic applications in treating inflammatory diseases.
  • Mechanistic Insights : Research exploring the binding affinity of this compound with specific receptors has indicated that it may modulate receptor activity, further contributing to its biological effects.

Q & A

Q. What are the common synthetic routes for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation and cyclization strategies. A validated route (e.g., ) employs the reaction of racemic 3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one with thiourea in acetone under reflux, yielding crystalline products via nucleophilic substitution. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromine substitution .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps in analogous pyrrolidinone syntheses .
  • Purification : Recrystallization from acetone or ethanol improves purity (>95%), confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Key signals include δ 2.10–2.54 ppm (pyrrolidinone ring protons) and δ 7.25–7.50 ppm (aromatic protons from 4-chlorophenyl), consistent with analogous structures .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~174 ppm and aromatic carbons at 120–138 ppm .
  • X-ray Crystallography : SHELXL refinement () resolves bond lengths (C-Br: ~1.93 Å) and dihedral angles between the pyrrolidinone and aryl groups, confirming stereoelectronic effects .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound and its derivatives?

Methodological Answer:

  • Cross-Technique Validation : Compare NMR with IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS: [M+H]⁺ calc. 240.0035, found 240.0035) .
  • Computational Chemistry : Density Functional Theory (DFT) predicts chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set), identifying solvent effects or conformational isomers .
  • Impurity Analysis : LC-MS detects brominated byproducts (e.g., di-bromo derivatives) arising from overhalogenation .

Q. How do computational methods (e.g., DFT) contribute to understanding the electronic and steric effects of substituents on the reactivity of this compound?

Methodological Answer:

  • Electrostatic Potential Maps : Reveal electron-deficient regions at the bromine site, favoring nucleophilic attack .
  • Steric Hindrance Analysis : Molecular dynamics (MD) simulations show the 4-chlorophenyl group restricts rotation, stabilizing transition states in ring-opening reactions .
  • Reactivity Prediction : HOMO-LUMO gaps (~5.2 eV) correlate with susceptibility to oxidation or reduction .

Q. What are the challenges in elucidating the mechanism of biological activity for this compound, and how can in vitro assays be designed to address them?

Methodological Answer:

  • Target Identification : Use SPR (Surface Plasmon Resonance) screening against kinase or GPCR libraries to identify binding partners .
  • Functional Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., caspase-3 assay) .
    • Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) tracks intracellular accumulation .
  • Structural Analogs : Compare with 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one () to isolate bromine’s role in activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
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3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

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